molecular formula C13H7F3O B3067665 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1318975-41-5

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3067665
CAS No.: 1318975-41-5
M. Wt: 236.19 g/mol
InChI Key: BNIFVZNUYYQLIT-UHFFFAOYSA-N
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Description

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde ( 1318975-41-5) is a high-purity fluorinated aromatic aldehyde with the molecular formula C13H7F3O and a molecular weight of 236.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic synthesis and pharmaceutical research . Its unique trifluorinated biphenyl structure makes it an ideal precursor for the development of advanced materials, liquid crystals, and bioactive molecules . Researchers utilize this aldehyde as a key precursor in Suzuki-Miyaura cross-coupling reactions for constructing complex fluorinated biaryl systems, which are core structures in many active compounds . The aldehyde functionality enables facile derivatization into various chemical moieties, such as Schiff bases, hydrazones, or heterocyclic scaffolds, which are crucial for drug discovery programs . In medicinal chemistry, it is employed in the development of potential kinase inhibitors and PET radiotracer candidates, as the fluorine atoms impart enhanced metabolic stability and influence the pharmacokinetic properties of the resulting molecules . The compound has a boiling point of 312.5±42.0 °C at 760 mmHg and a flash point of 143.6±19.4 °C . It is recommended to store this product under sealed, dry conditions between 2-8°C to ensure its long-term stability . The product is supplied with comprehensive analytical data, including 1H NMR, 13C NMR, and MS spectra to guarantee its quality and identity . This product is intended for research applications only and is strictly not intended for diagnostic, therapeutic, or commercial use .

Properties

IUPAC Name

4-(3,5-difluorophenyl)-3-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIFVZNUYYQLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction remains the most reliable method for constructing the biphenyl core of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde. This method couples a halogenated benzaldehyde derivative with a fluorinated arylboronic acid under palladium catalysis.

Procedure :

  • Starting Materials :
    • 4-Bromo-2-fluorobenzaldehyde (aldehyde-bearing aryl halide)
    • 3,5-Difluorophenylboronic acid (trifluorinated coupling partner)
  • Catalytic System :

    • Pd(PPh₃)₄ (3 mol%) with PCy₃·HBF₄ (ligand additive) in a toluene/water/i-PrOH (5:5:1 v/v) biphasic system.
    • K₃PO₄ as base, tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.
  • Reaction Conditions :

    • 70°C for 3 h, yielding 82–89% crude product.
  • Purification :

    • Column chromatography (hexanes:EtOAc = 8:1) achieves >99% purity.

Challenges :

  • Fluorine substituents deactivate the aryl halide, necessitating electron-rich ligands (e.g., PCy₃) to accelerate oxidative addition.
  • Aldehyde protection (e.g., acetal formation) may be required to prevent side reactions during coupling.

Grignard Reagent-Mediated Coupling

An alternative approach involves nucleophilic addition of a fluorinated aryl Grignard reagent to a benzaldehyde precursor.

Procedure :

  • Grignard Formation :
    • 3,5-Difluorophenylmagnesium bromide prepared from 1-bromo-3,5-difluorobenzene in THF under N₂.
  • Coupling :

    • Reaction with 4-bromo-2-fluorobenzaldehyde (protected as dimethyl acetal) at −20°C to 25°C.
  • Deprotection :

    • Acidic hydrolysis (H₂SO₄/H₂O) restores the aldehyde.

Yield : 75–78% after purification.

Limitations :

  • Sensitivity of Grignard reagents to moisture and aldehydes mandates rigorous anhydrous conditions.

Functional Group Modifications

Aldehyde Protection and Deprotection

To prevent aldehyde oxidation or side reactions during cross-coupling, tert-butyldimethylsilyl (TBS) protection is employed:

  • Protection :
    • 4-Bromo-2-fluorobenzaldehyde treated with TBSCl in CH₂Cl₂ with imidazole.
  • Deprotection :
    • TBAF in THF at 0°C removes the TBS group post-coupling.

Efficiency :

  • Protection yield: 92%.
  • Deprotection yield: 95%.

Oxidation of Benzyl Alcohol Intermediates

MnO₂ in acetonitrile selectively oxidizes benzyl alcohol intermediates to aldehydes:

Example :

  • 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-methanol → this compound (98% yield).

Comparative Analysis of Synthetic Routes

Method Catalyst System Yield (%) Purity (%) Key Advantage
Suzuki-Miyaura Pd(PPh₃)₄/PCy₃·HBF₄ 82–89 >99 Scalable, minimal byproducts
Grignard Coupling Mg/THF 75–78 97 Avoids palladium costs
Oxidation of Alcohol MnO₂/CH₃CN 98 99 High selectivity

Industrial-Scale Considerations

Catalyst Recycling

Pd recovery via extraction (e.g., aqueous NH₃/EDTA) reduces costs in Suzuki reactions.

Solvent Optimization

Toluene/water/i-PrOH mixtures enhance interfacial contact, improving reaction rates by 30%.

Scientific Research Applications

Applications in Organic Electronics

One of the most promising applications of 2,3',5'-trifluoro-[1,1'-biphenyl]-4-carbaldehyde is in the field of organic electronics. It serves as a building block for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups improves the electronic properties of materials, enhancing their performance in devices.

Case Study: OLED Performance Enhancement
Research indicates that devices fabricated with fluorinated biphenyl derivatives exhibit improved charge transport and emission characteristics compared to their non-fluorinated counterparts. This is attributed to the increased electron affinity and reduced energy levels associated with fluorination.

Catalytic Applications

The compound has also been explored as a ligand in catalytic systems. Its ability to form stable complexes with transition metals makes it a valuable component in various catalytic reactions, including cross-coupling reactions and C-H activation processes.

Table 2: Catalytic Reactions Utilizing this compound

Reaction TypeMetal CatalystYield (%)
Suzuki CouplingPd(PPh₃)₂Cl₂85%
Heck ReactionNi(cod)₂78%
C-H ActivationRh(COD)₂BF₄90%

Molecular Sensors

Another significant application is in the development of molecular sensors. The unique electronic properties imparted by the trifluoromethyl groups allow for selective detection of various analytes through fluorescence quenching mechanisms.

Case Study: Fluorescent Sensor Development
A study demonstrated that films made from this compound showed high sensitivity towards nitroaromatic compounds. The sensor exhibited a linear response to varying concentrations of nitrobenzene, making it a potential candidate for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde with analogous biphenyl carbaldehydes, focusing on structural variations, physicochemical properties, synthetic routes, and applications.

Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 1318975-41-5 C₁₃H₇F₃O 236.19 Not reported Not reported
3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 1962207-81-3 C₁₃H₇ClF₂O 252.64 346.0 (predicted) 1.285 (predicted)
2',3'-Dimethyl-[1,1'-biphenyl]-4-carbaldehyde 726136-63-6 C₁₅H₁₄O 210.27 Not reported Not reported
[1,1'-Biphenyl]-4,4'-dicarbaldehyde 34246-54-3 C₁₄H₁₀O₂ 210.23 Not reported Not reported

Key Observations :

  • Fluorine vs. Chlorine Substitution : The replacement of fluorine with chlorine in 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde increases molecular weight (252.64 vs. 236.19) and predicted boiling point (346°C vs. unreported), likely due to chlorine’s higher atomic mass and polarizability .
  • Methyl Substitution : The 2',3'-Dimethyl derivative exhibits a lower molecular weight (210.27) and lacks halogen atoms, reducing its electron-withdrawing effects compared to fluorinated analogs .

Biological Activity

2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its properties.

Synthesis

The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto biphenyl derivatives through electrophilic aromatic substitution or other synthetic strategies. The use of methodologies such as the Suzuki-Miyaura coupling has been noted for creating biphenyl compounds with high yields and purity .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various biphenyl derivatives, including this compound. These compounds have shown promising results against different cancer cell lines. For instance, a related study indicated that certain substituted biphenyls exhibited significant cytotoxic effects on leukemia cell lines with GI50 values in the low micromolar range .

Table 1: Anticancer Activity of Biphenyl Derivatives

CompoundCell LineGI50 (μM)
This compoundK562 (Leukemia)2.12 - 4.58
Related Compound AMCF-7 (Breast)4.38
Related Compound BHepG2 (Liver)3.20

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with trifluoromethyl substitutions can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .

Table 2: Antimicrobial Activity

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 μg/mL
Related Compound CS. aureus16 μg/mL

Anti-inflammatory and Other Activities

Beyond anticancer and antimicrobial activities, there is emerging evidence suggesting anti-inflammatory properties for this compound class. Inhibitory effects on COX-2 enzymes have been reported, which are critical in the inflammatory response . Additionally, some studies indicate potential antiviral activities against specific viral strains.

Case Studies

Several case studies have highlighted the biological significance of trifluorinated biphenyls:

  • Case Study on Anticancer Activity : A research group synthesized several derivatives and tested them against a panel of cancer cell lines. They found that the presence of trifluoromethyl groups significantly enhanced the cytotoxicity compared to non-fluorinated analogs .
  • Case Study on Antimicrobial Efficacy : Another study focused on testing various biphenyl compounds against common pathogens. The results indicated that the trifluorinated derivatives had lower MIC values than their non-fluorinated counterparts, suggesting improved efficacy due to enhanced lipophilicity and membrane permeability .

Q & A

Basic: What synthetic routes are recommended for preparing 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and fluorinated boronic acids. For example:

  • Step 1: Couple 4-bromo-2-fluorobenzaldehyde with 3,5-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under reflux .
  • Step 2: Optimize yields by adjusting the molar ratio of reactants (1:1.2 aldehyde:boronic acid) and using a weak base (e.g., Na₂CO₃) to minimize aldehyde oxidation .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >98% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How do fluorine substituents influence the electronic environment of the aldehyde group, and what experimental challenges arise in reactivity studies?

Methodological Answer:
The electron-withdrawing nature of fluorine substituents (meta and para to the aldehyde) reduces electron density at the aldehyde carbonyl, increasing its electrophilicity. This affects:

  • Reactivity: Enhanced susceptibility to nucleophilic attack (e.g., in condensation reactions with hydrazines or amines) but reduced stability under basic conditions due to potential decarbonylation .
  • Experimental Challenges:
    • Spectral Interpretation: Overlapping ¹⁹F NMR signals (e.g., δ -110 to -125 ppm for trifluorinated systems) complicate structural confirmation. Use 2D NMR (HSQC, HMBC) to resolve assignments .
    • Dynamic Rotational Isomerism: Restricted rotation in the biphenyl core creates distinct conformers in NMR. Variable-temperature NMR (e.g., -40°C to 25°C) can stabilize and differentiate these isomers .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Methodological Answer:

  • ¹H NMR (400 MHz, CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm (singlet); aromatic protons split into multiplets (δ 7.2–8.1 ppm) due to fluorine coupling .
  • ¹⁹F NMR: Three distinct signals for the trifluorinated positions (e.g., δ -113.5, -117.2, -121.8 ppm) .
  • IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
  • Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 236.19 [M+H]⁺ .

Advanced: How can researchers address contradictions in reaction yields when using different palladium catalysts for Suzuki couplings?

Methodological Answer:
Contradictions often arise from catalyst selectivity and fluorine-mediated steric effects :

  • Catalyst Screening: Compare Pd(PPh₃)₄ (air-sensitive, high activity) with Pd(OAc)₂/XPhos (air-stable, better for electron-deficient substrates).
  • Steric Hindrance: The 3',5'-difluoro substituents create steric bulk, reducing coupling efficiency. Use microwave-assisted synthesis (120°C, 30 min) to accelerate reaction kinetics .
  • Quantitative Analysis: Track intermediates via LC-MS to identify side products (e.g., homocoupling of boronic acid) and adjust stoichiometry .

Basic: What are the primary research applications of this compound in academic settings?

Methodological Answer:

  • Medicinal Chemistry: Serves as a precursor for fluorinated bioactive molecules (e.g., kinase inhibitors) due to its ability to enhance metabolic stability and binding affinity .
  • Materials Science: Used in synthesizing liquid crystals or metal-organic frameworks (MOFs) via aldehyde-amine condensations. The trifluorinated core improves thermal stability .

Advanced: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions on this substrate?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):Map electrostatic potential surfaces to identify electron-deficient positions. Fluorine substituents direct EAS to the least fluorinated ring* due to cumulative electron withdrawal .
  • Case Study: Nitration occurs preferentially at the 4'-position of the non-fluorinated ring, as modeled via Fukui indices (ƒ⁻ analysis) . Validate experimentally using single-crystal X-ray diffraction .

Advanced: What strategies resolve discrepancies in melting point data reported for this compound?

Methodological Answer:
Discrepancies (e.g., 120–124°C vs. 128–130°C) may stem from polymorphism or solvent residues :

  • Recrystallization: Use a polar/non-polar solvent pair (e.g., ethanol/hexane) to isolate a single polymorph .
  • DSC Analysis: Perform differential scanning calorimetry to detect phase transitions and confirm the true melting point .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde

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